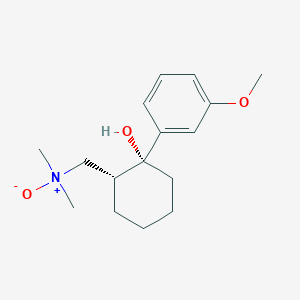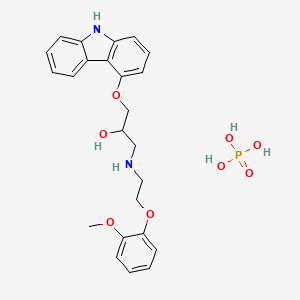
Carvedilol phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carvedilol Phosphate is the phosphate salt form of carvedilol, a racemic mixture and adrenergic blocking agent with antihypertensive activity and devoid of intrinsic sympathomimetic activity. The S enantiomer of carvedilol nonselectively binds to and blocks beta-adrenergic receptors, thereby exerting negative inotropic and chronotropic effects, and leading to a reduction in cardiac output. In addition, both enantiomers of carvedilol bind to and block alpha 1-adrenergic receptors, thereby causing vasodilation and reducing peripheral vascular resistance.
Wissenschaftliche Forschungsanwendungen
1. Non-Effervescent Floating Drug Delivery System
Carvedilol phosphate's solubility was enhanced using solid dispersions with hydrophilic carriers, leading to the formulation of non-effervescent floating tablets. These tablets demonstrated prolonged drug release up to 12 hours, offering a potential improvement in the medication's effectiveness (Meka, Wee Liang, Dharmalingham, Sheshala, & Gorajana, 2014).
2. Alginate Mucoadhesive Microspheres for Nasal Delivery
Research on alginate mucoadhesive microspheres of carvedilol for nasal delivery highlighted their potential in bypassing first-pass metabolism. This could improve therapeutic efficacy in treating hypertension and angina pectoris, with microspheres showing favorable intranasal absorption characteristics (Patil & Sawant, 2009).
3. Buccal Patches of Carvedilol Phosphate
Developing mucoadhesive buccal patches of carvedilol phosphate aimed at enhancing drug release duration and bypassing first-pass metabolism. This approach could lead to quicker onset and longer action compared to traditional tablets (SreekanthM., Ajayakumar, & Santhi, 2016).
4. Cardiomyocytic Apoptosis Prevention During Cardiac Arrest
A study demonstrated that carvedilol could reduce cardiomyocytic apoptosis, especially in the peri-infarct zone, during cardioplegia-induced myocardial hypoxia/reperfusion injury. This suggests carvedilol's protective role in cardiac contractility preservation and inflammation reduction in failed hearts (Yeh, Chen, Wang, Lin, & Fang, 2013).
5. Carvedilol in Treating Idiopathic Dilated Cardiomyopathy
Carvedilol showed positive effects on hemodynamic variables, exercise capacity, and clinical conditions in patients with idiopathic dilated cardiomyopathy, indicating its therapeutic potential in heart failure management (Metra, Nardi, Giubbini, & Dei Cas, 1994).
6. Neuroprotective Activities through Membrane Interactions
Carvedilol displayed neuroprotective capacity, modulating N-methyl-D-aspartate receptors and sodium channels. Its interaction with membrane biophysics, impacting receptor channels, highlights its potential in neuroprotection (Lysko, Lysko, Webb, Feuerstein, Mason, Walter, & Mason, 1998).
7. Protective Effects Against Anthracycline-Induced Cardiomyopathy
Carvedilol was found to protect systolic and diastolic functions of the left ventricle in patients receiving anthracycline therapy, suggesting its role in preventing anthracycline-induced cardiomyopathy (Kalay, Başar, Ozdoğru, Er, Cetinkaya, Dogan, Inanç, Oguzhan, Eryol, Topsakal, & Ergin, 2006).
8. Thermodynamic Properties in Moisture Sorption–Desorption
A study on the moisture sorption–desorption characteristics of carvedilol phosphate and its thermodynamic properties provided insights for processing, handling, and storage, relevant in the manufacture and storage of pharmaceutical formulations (Allada, Maruthapillai, Palanisamy, & Chappa, 2017).
9. Carvedilol's Effect on Mitochondrial Function
Research on carvedilol's impact on isolated heart mitochondria suggested a protonophoretic mechanism influencing mitochondrial bioenergetics, which is crucial for understanding its role in myocardial energetics and protection against oxidative stress (Oliveira, Marques, Batista de Carvalho, & Moreno, 2000).
10. Novel Carvedilol Analogue Design
The design and synthesis of a modified structure of carvedilol aimed to improve its half-life by blocking a critical metabolic pathway. This approach could lead to more effective beta-blocker treatments for heart failure (Hashemzadeh, Movahed, Russu, Soroush, & Hill, 2011).
Eigenschaften
CAS-Nummer |
374779-45-0 |
|---|---|
Produktname |
Carvedilol phosphate |
Molekularformel |
C24H29N2O8P |
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid |
InChI |
InChI=1S/C24H26N2O4.H3O4P/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4) |
InChI-Schlüssel |
XCPXNPBILMXKNX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.OP(=O)(O)O |
Kanonische SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



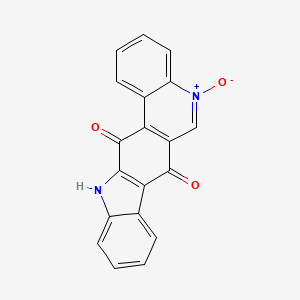
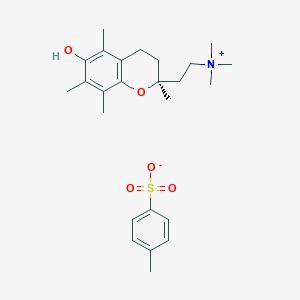
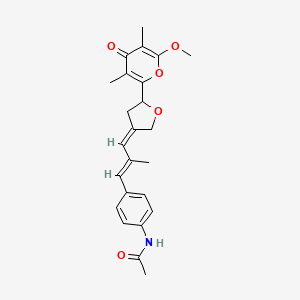
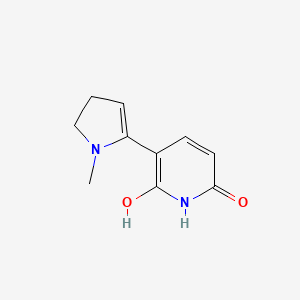
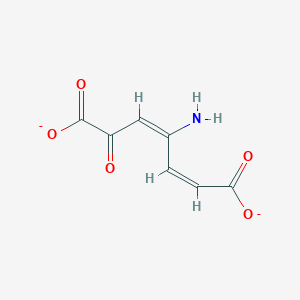
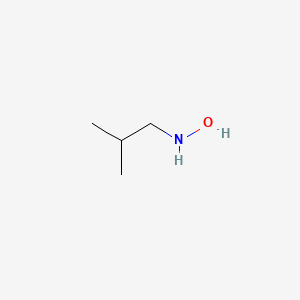
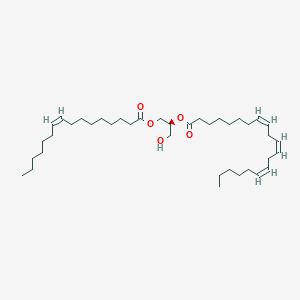
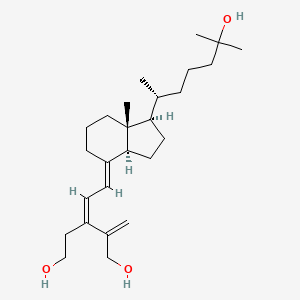
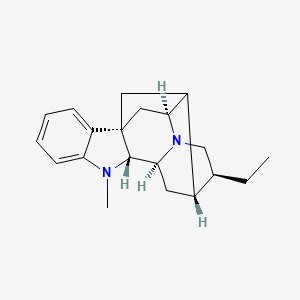
![2-(3,4-dimethylphenyl)-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B1240693.png)
![N-[1-(3-chlorophenyl)cyclobutyl]-N''-cyano-N'-(3-pyridinyl)guanidine](/img/structure/B1240698.png)
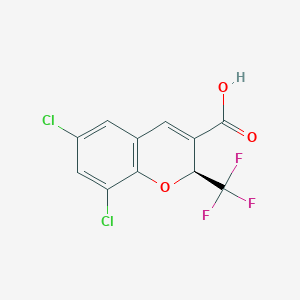
![3,11,13,15-tetrahydroxy-1,6,9,9-tetramethyl-6,7,9,16-tetrahydro-14H-6,16-epoxyanthra[2,3-e]benzo[b]oxocin-14-one](/img/structure/B1240703.png)
